3-chloro-N-ethyl-2-methylaniline
Overview
Description
3-chloro-N-ethyl-2-methylaniline is an organic compound with the molecular formula C9H12ClN. It is a derivative of aniline, where the amino group is substituted with an ethyl group and a chlorine atom is attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields such as chemistry, biology, and industry.
Mechanism of Action
Target of Action
3-Chloro-N-ethyl-2-methylaniline is a chemical compound that has been used in various applications, including as an intermediate in the synthesis of dyes and pesticides . .
Mode of Action
As a secondary amine, it has the potential to undergo various chemical reactions, such as C3 borylation in the presence of an iridium catalyst . More research is needed to fully understand its interactions with biological targets.
Pharmacokinetics
Given its chemical structure, it is likely to be lipophilic (logp: 24 ), which could influence its absorption and distribution within the body.
Result of Action
Safety data indicates that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It may also cause damage to organs through prolonged or repeated exposure .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by exposure to light and heat . Furthermore, its efficacy and safety could be influenced by the specific conditions of its use, including the presence of other chemicals and the physiological state of the organism.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can undergo reactions such as C3 borylation in the presence of an iridium catalyst .
Cellular Effects
It is known to be toxic to aquatic life with long-lasting effects, and it may cause damage to organs through prolonged or repeated exposure .
Molecular Mechanism
Similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Temporal Effects in Laboratory Settings
It is known to be stable at room temperature .
Dosage Effects in Animal Models
It is known to be harmful if swallowed and may cause serious eye damage .
Metabolic Pathways
Similar compounds such as 2-methylaniline can be metabolized via 3-methylcatechol, which is mainly metabolized by meta-cleavage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-ethyl-2-methylaniline typically involves the following steps:
Nitration of Toluene: Toluene is nitrated to produce a mixture of nitrotoluenes, favoring the ortho isomer.
Reduction: The nitrotoluene is then reduced to produce 2-chloro-6-nitrotoluene.
Amination: The nitro group is reduced to an amino group, forming 3-chloro-2-methylaniline.
Ethylation: Finally, the amino group is ethylated to produce this compound
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process includes:
Nitration: Using concentrated nitric acid and sulfuric acid to nitrate toluene.
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to reduce the nitro group.
Ethylation: Using ethyl chloride in the presence of a base to introduce the ethyl group
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-ethyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the chlorine atom
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions
Major Products
Oxidation: Produces quinones.
Reduction: Produces secondary amines.
Substitution: Produces various substituted anilines depending on the nucleophile used
Scientific Research Applications
3-chloro-N-ethyl-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Used in the production of agrochemicals and pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
2-Methylaniline: Similar structure but lacks the chlorine and ethyl groups.
3-Chloro-2-methylaniline: Similar but lacks the ethyl group.
N-Methyl-3-chloroaniline: Similar but has a methyl group instead of an ethyl group
Uniqueness
3-chloro-N-ethyl-2-methylaniline is unique due to the presence of both the chlorine and ethyl groups, which confer distinct chemical and biological properties. These substitutions can significantly alter the compound’s reactivity and interactions with biological targets compared to its analogs .
Biological Activity
3-Chloro-N-ethyl-2-methylaniline is an organic compound that has garnered attention due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.
This compound is classified as an aniline derivative, characterized by the presence of a chlorine atom and an ethyl group attached to the nitrogen atom. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H12ClN
- Molecular Weight : 183.66 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy, the compound demonstrated notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 32 µg/mL. Additionally, it showed moderate activity against Gram-negative bacteria like Escherichia coli.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Bacillus subtilis | 32 |
Escherichia coli | 64 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods revealed that this compound effectively neutralizes free radicals, indicating its potential use in preventing oxidative stress-related diseases.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets, including enzymes and receptors involved in metabolic pathways. The chlorine substituent enhances lipophilicity, allowing better membrane penetration and interaction with biological macromolecules.
Enzyme Inhibition
Studies have demonstrated that this compound can inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative disorders.
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, researchers tested the antimicrobial effects of this compound on a panel of pathogenic bacteria isolated from clinical samples. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly.
Case Study 2: Antioxidant Potential
A separate study assessed the antioxidant capacity of this compound using various assays, including ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The findings showed that it effectively scavenged free radicals and protected cellular components from oxidative damage.
Toxicological Profile
While the therapeutic potential is promising, it is essential to evaluate the safety profile of this compound. Preliminary toxicological assessments indicate low acute toxicity levels in animal models, with no significant adverse effects observed at therapeutic doses.
Properties
IUPAC Name |
3-chloro-N-ethyl-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWPVOYFHBRRDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=CC=C1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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